An In-Depth Technical Guide to 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Biological Evaluation
An In-Depth Technical Guide to 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine: Properties, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known properties of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related nitro-substituted benzoxazine analogs to offer a broader context for its potential applications and areas for further research.
Chemical and Physical Properties
The fundamental chemical and physical properties of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine are summarized below. This data is primarily derived from computational predictions and publicly available chemical databases.
Table 1: Chemical Identifiers and Descriptors [1]
| Identifier/Descriptor | Value |
| IUPAC Name | 7-nitro-3,4-dihydro-2H-1,4-benzoxazine |
| CAS Number | 120711-81-1 |
| Molecular Formula | C₈H₈N₂O₃ |
| Molecular Weight | 180.16 g/mol |
| Canonical SMILES | C1COC2=C(N1)C=CC(=C2)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C8H8N2O3/c11-10(12)6-1-2-7-8(5-6)13-4-3-9-7/h1-2,5,9H,3-4H2 |
| InChIKey | YKCFDUNYLMTXFC-UHFFFAOYSA-N |
Table 2: Computed Physicochemical Properties [1]
| Property | Value |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 180.05349212 g/mol |
| Monoisotopic Mass | 180.05349212 g/mol |
| Topological Polar Surface Area | 67.1 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 204 |
Synthesis and Experimental Protocols
Caption: A potential synthetic workflow for 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine.
Representative Experimental Protocols for a Related Compound: Synthesis and Biological Evaluation of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones
To provide a practical context for researchers, the following experimental protocols are adapted from a study on the synthesis and biological evaluation of a series of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones.[2][3] These compounds share the nitro-benzoxazine core and serve as a valuable reference.
2.1.1. General Synthesis Procedure [2]
A solution of 4-nitroanthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine) is treated with a substituted benzoyl chloride (2 equivalents). The reaction mixture is stirred at room temperature for a specified duration. After completion, the mixture is worked up by pouring it into ice-water, followed by filtration to collect the crude product. The product is then purified by recrystallization from an appropriate solvent (e.g., ethanol).
2.1.2. In Vitro Anticancer Activity - MTT Assay [2]
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Cell Culture: Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
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Compound Treatment: The synthesized compounds, dissolved in DMSO, are added to the wells at various concentrations. A negative control (vehicle) and a positive control (e.g., doxorubicin) are included.
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Incubation: The plates are incubated for 48 hours.
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MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the control, and IC₅₀ values are determined.
2.1.3. Apoptosis Detection - Hoechst 33258 Staining [2]
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Cell Treatment: Cells are treated with the test compounds as described in the MTT assay.
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Staining: After incubation, the cells are fixed with paraformaldehyde and stained with Hoechst 33258 solution.
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Microscopy: The stained cells are observed under a fluorescence microscope.
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Analysis: Apoptotic cells are identified by their characteristic condensed or fragmented nuclei and quantified to determine the apoptotic index.
2.1.4. Antioxidant Activity - DPPH Free Radical Scavenging Assay [2]
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Reaction Mixture: A solution of the test compound in methanol is mixed with a methanolic solution of DPPH.
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Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
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Absorbance Measurement: The absorbance of the solution is measured at 517 nm.
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Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Pharmacological Properties and Biological Activity
Direct pharmacological studies on 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine are scarce in the current scientific literature. However, the broader class of benzoxazine derivatives is well-documented for a wide range of biological activities.[4][5] These include antimicrobial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.
The presence of a nitro group on the benzoxazine scaffold is a common feature in various biologically active molecules. For instance, nitro-substituted benzoxazinones have demonstrated potent anticancer and antioxidant properties.[2][3] The nitro group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Given the structural similarities to other pharmacologically active benzoxazines, it is plausible that 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine may exhibit some of these biological effects. Further investigation is required to elucidate its specific pharmacological profile and mechanism of action.
Signaling Pathways and Mechanism of Action
There is no specific information available regarding the signaling pathways modulated by 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. However, for drug development professionals, the general workflow for identifying the mechanism of action of a novel compound is highly relevant. The following diagram illustrates a conceptual workflow for target identification and pathway analysis.
Caption: A conceptual workflow for investigating the mechanism of action of a novel compound.
Conclusion and Future Directions
7-Nitro-3,4-dihydro-2H-1,4-benzoxazine is a compound with a chemical structure that suggests potential for biological activity, drawing from the known pharmacological profiles of the broader benzoxazine class. The presence of the nitro functional group may confer unique properties that warrant further investigation.
To fully understand the therapeutic potential of this molecule, future research should focus on:
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Development of a robust and scalable synthetic protocol.
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Comprehensive in vitro screening against a panel of cancer cell lines, bacterial and fungal strains, and inflammatory markers.
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In vivo studies in relevant animal models to assess efficacy, pharmacokinetics, and toxicity.
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Target identification and mechanism of action studies to elucidate its molecular targets and the signaling pathways it modulates.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the properties and potential applications of 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine. The provided data and representative protocols offer a starting point for further experimental work to unlock the full potential of this and related compounds.
References
- 1. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and syntheses of 7-nitro-2-aryl-4 H-benzo[ d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. oaji.net [oaji.net]
